1,8-Diazaspiro[5.5]undecan-7-one is a bicyclic compound featuring a spiro structure that includes two nitrogen atoms in its framework. This compound belongs to a class of heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 1,8-diazaspiro[5.5]undecan-7-one is , and it is characterized by a spirocyclic arrangement that contributes to its unique chemical properties.
The compound has been synthesized through various methods, primarily focusing on asymmetric synthesis techniques that allow for the creation of specific stereoisomers. Research indicates that derivatives of this compound have been explored for their pharmacological properties, including potential applications in treating central nervous system disorders and as bioactive agents in medicinal chemistry .
1,8-Diazaspiro[5.5]undecan-7-one is classified as a spirocyclic compound and a diazaspiro derivative. Its classification is significant in the context of drug development due to the structural features that may influence its biological activity.
The synthesis of 1,8-diazaspiro[5.5]undecan-7-one has been achieved through several methodologies:
The synthesis processes often require careful control of reaction conditions such as temperature, solvent choice, and concentration to maximize yield and selectivity. For instance, chloroform has been identified as an effective solvent yielding up to 94% in certain reactions .
The structure of 1,8-diazaspiro[5.5]undecan-7-one consists of a spirocyclic framework where two nitrogen atoms are integrated into the carbon skeleton, providing unique spatial orientation and reactivity patterns. The spiro configuration results in a three-dimensional shape that can significantly influence the compound's interaction with biological targets.
1,8-Diazaspiro[5.5]undecan-7-one can undergo various chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for compounds like 1,8-diazaspiro[5.5]undecan-7-one often involves interaction with specific biological targets such as receptors or enzymes:
Relevant studies have characterized these properties through spectroscopic methods such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), confirming structural integrity and purity .
1,8-Diazaspiro[5.5]undecan-7-one has several scientific applications:
Spiroheterocyclic compounds represent a critically important class of pharmacophores in modern drug discovery due to their three-dimensional complexity and structural rigidity. These architectures, characterized by rings sharing a single atom (the spiro carbon), impart significant conformational constraints that enhance target binding selectivity and improve pharmacokinetic properties compared to planar scaffolds. Among these, diazaspiro[5.5]undecane systems—featuring two fused piperidine rings—have emerged as privileged structures in medicinal chemistry. Their saturated nature contributes to improved solubility and reduced metabolic susceptibility, while the spiro junction confers stereochemical diversity essential for interacting with complex biological targets [2] [7]. The 1,8-diazaspiro[5.5]undecane motif, and specifically its 7-one derivative, exemplifies these advantages, offering a versatile platform for designing therapeutics targeting neurological, metabolic, and oncological disorders.
Diazaspiro[5.5]undecane scaffolds exhibit broad therapeutic relevance across diverse disease areas, attributed to their ability to precisely position pharmacophoric elements in three-dimensional space. This structural control enhances binding affinity and selectivity for target proteins, as evidenced by several clinically significant agents:
Table 1: Therapeutic Applications of Diazaspiro[5.5]undecane Derivatives
Compound | Biological Target/Activity | Therapeutic Area | Key Structural Features |
---|---|---|---|
Apalutamide | Androgen Receptor Antagonism | Prostate Cancer | 1,3-Diazaspiro[4.5]decane core variant |
Rolapitant (Varubi®) | Neurokinin-1 (NK1) Receptor Antagonism | Chemotherapy-Induced Nausea | 1,8-Diazaspiro[4.5]decane core |
PF-05105679 (R-enantiomer) | Transient Receptor Potential V1 (TRPV1) Modulation | Pain Management | Spiropiperidine-based |
Pfizer ACC Inhibitors | Acetyl-CoA Carboxylase (ACC) Inhibition | Obesity/Type 2 Diabetes | 1,9-Diazaspiro[5.5]undecan-2-one derivatives |
Spirotryprostatin B | Cell Cycle Arrest (G2/M Phase) | Anticancer | Natural spirooxindole alkaloid |
The significance of these scaffolds is underscored by their presence in natural products with potent bioactivities. Spirotryprostatin B, isolated from Aspergillus fumigatus, inhibits cell cycle progression at concentrations >12.5 μg/ml by disrupting microtubule dynamics [2]. Synthetic analogs exploit the scaffold’s rigidity for target engagement: 1,9-diazaspiro[5.5]undecan-2-ones bearing fused pyrazole rings (e.g., compound 1b) inhibit acetyl-CoA carboxylase (ACC) with IC₅₀ values of 3.4 nM (ACC1) and 1.0 nM (ACC2), positioning them as candidates for obesity and type 2 diabetes therapeutics [5]. The scaffold’s stereochemical versatility further enables optimization of drug-like properties. For instance, substituents at position 9 of 1,9-diazaspiro[5.5]undecane modulate lipophilic efficiency (LipE), passive permeability (Papp), and metabolic stability, as demonstrated by compound 1j, which exhibits 71% oral bioavailability in rats and significant suppression of de novo lipogenesis [5].
Synthetic methodologies further enhance their utility. Ring-closing metathesis (RCM), reductive amination, and intramolecular cyclizations efficiently construct the spiro core, enabling diverse functionalization [3] [7]. For example, 1,8-diazaspiro[5.5]undecanes are accessible via RCM of diallylamine precursors, followed by hydrogenation and carbonyl insertion at C7 [7]. This synthetic flexibility facilitates rapid exploration of structure-activity relationships (SAR), making diazaspiro[5.5]undecanes indispensable in hit-to-lead optimization campaigns.
1,8-Diazaspiro[5.5]undecan-7-one (molecular formula: C₁₀H₁₈N₂O₂; PubChem CID: 150822612) exemplifies the strategic integration of stereochemical complexity and functional group diversity within a compact molecular framework [1]. Its architecture comprises two piperidine rings connected via a spiro carbon (C2), with a carbonyl group at C7 introducing a critical site for hydrogen bonding and further derivatization.
Key Structural Attributes:
Table 2: Synthetic Approaches to 1,8-Diazaspiro[5.5]undecan-7-one and Derivatives
Method | Starting Materials | Key Steps | Yield (%) | Functionalization Options |
---|---|---|---|---|
Reductive Amination/Cyclization | 4-Oxopiperidine + 1,5-Dibromopentane | N-Alkylation, Dieckmann Condensation | 45–62 | N1-Alkylation, C7 Oxime Formation |
Ring-Closing Metathesis (RCM) | Diallylaminocyclohexanone Precursor | Grubbs Catalyst, H₂ Hydrogenation | 68–75 | N-Acylation, C7 Conversion to Thione |
Intramolecular Lactamization | ω-Azido Carboxylic Acid Derivatives | Staudinger Reduction, Cyclization | 50–58 | N-Sulfonylation, C7 Enolate Alkylation |
Diastereoselective Cyclization | Chiral Epoxide + β-Amino Ester | Epoxide Ring-Opening, Spirocyclization | 30–42 | Introduction of Chiral Centers at C3/C9 |
The scaffold’s functional versatility is demonstrated through diverse derivatizations:
This multifunctional adaptability allows precise tuning of physicochemical properties while retaining the core scaffold’s conformational advantages. Computational analyses confirm that 1,8-diazaspiro[5.5]undecan-7-one derivatives exhibit balanced log P (1.5–3.5), polar surface area (45–70 Ų), and molecular weight (<350 Da), aligning with Lipinski’s criteria for oral bioavailability [7] [9]. The scaffold thus serves as a versatile template for developing next-generation therapeutics with optimized target engagement and drug-like properties.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: